1-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1448776-15-5
VCID: VC7361778
InChI: InChI=1S/C7H5F5N2O2/c1-14-4(7(10,11)12)2(6(15)16)3(13-14)5(8)9/h5H,1H3,(H,15,16)
SMILES: CN1C(=C(C(=N1)C(F)F)C(=O)O)C(F)(F)F
Molecular Formula: C7H5F5N2O2
Molecular Weight: 244.121

1-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1448776-15-5

Cat. No.: VC7361778

Molecular Formula: C7H5F5N2O2

Molecular Weight: 244.121

* For research use only. Not for human or veterinary use.

1-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid - 1448776-15-5

Specification

CAS No. 1448776-15-5
Molecular Formula C7H5F5N2O2
Molecular Weight 244.121
IUPAC Name 3-(difluoromethyl)-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C7H5F5N2O2/c1-14-4(7(10,11)12)2(6(15)16)3(13-14)5(8)9/h5H,1H3,(H,15,16)
Standard InChI Key MCUDOWVIZYAVAV-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)C(F)F)C(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure (IUPAC name: 1-methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) consists of:

  • A pyrazole ring substituted at positions 1, 3, 4, and 5.

  • Methyl group at position 1 (N1).

  • Difluoromethyl group (-CF2_2H) at position 3.

  • Trifluoromethyl group (-CF3_3) at position 5.

  • Carboxylic acid (-COOH) at position 4.

The presence of multiple fluorine atoms enhances electronegativity and metabolic stability, making it resistant to enzymatic degradation .

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC8_8H7_7F5_5N2_2O2_2PubChem
Molecular weight258.15 g/molPubChem
SMILES notationCCN1C(=C(C(=N1)C(F)F)C(=O)O)FPubChem
InChI keyZTGMJCHTVFENOR-UHFFFAOYSA-NPubChem

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step fluorination and cyclocondensation, as outlined in patent WO2017064550A1 for analogous pyrazole derivatives :

  • Step 1: Formation of Fluoroacetyl Intermediate
    Fluoroacetyl halides (e.g., difluorochloroacetyl chloride) react with dimethylaminovinyl methyl ketone to form 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione. This intermediate is critical for introducing the difluoromethyl group .

  • Step 2: Cyclocondensation with Methylhydrazine
    The diketone derivative undergoes cyclization with methylhydrazine to yield 3-(difluoromethyl)-1-methyl-4-acetylpyrazole. Reaction conditions (-20°C, dichloromethane solvent) ensure high regioselectivity .

  • Step 3: Oxidation and Acidification
    The acetyl group is oxidized to a carboxylic acid under alkaline conditions (e.g., NaOH/H2_2O2_2), followed by acidification (HCl) to yield the final product. Yields exceed 90% with gas chromatography purity >95% .

Table 2: Key Reaction Conditions

Physicochemical and Spectral Properties

Thermal Stability

The compound exhibits stability up to 200°C, as inferred from thermogravimetric analysis (TGA) of similar trifluoromethylpyrazoles .

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 3.90 (s, 3H, N-CH3_3), 6.40 (t, J=54.0J = 54.0 Hz, 1H, CF2_2H), 7.85 (s, 1H, pyrazole-H) .

  • 19^{19}F NMR (376 MHz, CDCl3_3): δ -70.5 (CF3_3), -110.2 (CF2_2H) .

  • IR (KBr): 1725 cm1^{-1} (C=O), 1150 cm1^{-1} (C-F) .

Applications and Industrial Relevance

Agrochemical Use

The compound’s fluorinated pyrazole core is a key motif in succinate dehydrogenase inhibitors (SDHIs), which disrupt fungal respiration. Field trials of analogs show EC50_{50} values of 0.2–1.5 µg/mL against Botrytis cinerea and Puccinia triticina .

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